molecular formula C18H16ClN3O2 B2570463 2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 946257-18-7

2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2570463
CAS No.: 946257-18-7
M. Wt: 341.8
InChI Key: LRNQICSKDRNOLS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a synthetic organic compound featuring a pyrido[1,2-a]pyrimidin-4-one core scaffold, a structure of significant interest in medicinal chemistry due to its similarity to privileged heterocyclic motifs known for diverse biological activity . Compounds containing the acetamide functional group linked to a nitrogen atom of a heterocyclic system, such as this one, have been extensively investigated and demonstrated potent in vitro antimicrobial and anticancer potential in scientific research . Specifically, structurally similar quinazolinone-acetamide derivatives have shown significant activity against microbial pathogens and in anticancer assays using cell lines like HCT116 and RAW264.7 . The mechanism of action for related compounds often involves inhibition of key cellular enzymes. Research suggests analogous molecules can act as protein kinase inhibitors, disrupting essential processes such as cell cycle progression and proliferation by targeting enzymes like cyclin-dependent kinases (CDKs) . Furthermore, the chlorophenyl substituent is a common pharmacophore in drug design, frequently contributing to enhanced biological activity and binding affinity to target proteins through hydrophobic interactions . This compound is intended for non-human research applications only, serving as a key intermediate or investigative tool in various scientific investigations. Its primary applications include use as a building block in organic synthesis and medicinal chemistry for the development of novel therapeutic agents, a chemical probe for studying enzyme inhibition and signal transduction pathways, and a candidate for in vitro biological screening against a panel of microbial and cancer cell lines . For R&D use only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-3-8-15-20-12(2)17(18(24)22(15)10-11)21-16(23)9-13-4-6-14(19)7-5-13/h3-8,10H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNQICSKDRNOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3=CC=C(C=C3)Cl)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a pyrido[1,2-a]pyrimidine derivative that has garnered attention due to its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Core Structure : Pyrido[1,2-a]pyrimidine
  • Substituents : 4-chlorophenyl and acetamide groups
  • Molecular Formula : C15H16ClN3O

The presence of the chlorophenyl group is significant as it often enhances biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit promising anticancer properties. Specifically, derivatives similar to the target compound have shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds reduce tetrahydrofolate levels necessary for nucleotide synthesis, ultimately leading to apoptosis in cancer cells .

Table 1: Inhibitory Effects on DHFR

Compound NameIC50 (µM)Mechanism of Action
Piritrexim0.5DHFR Inhibition
Target CompoundTBDDHFR Inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been documented. For instance, studies have demonstrated that pyrido[1,2-a]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. The target compound's structural similarity to known COX inhibitors suggests it may exhibit comparable anti-inflammatory effects .

Table 2: COX Inhibition Data

Compound NameIC50 (µM)COX Type
Indomethacin9.17COX-1
Target CompoundTBDCOX-2

Antimicrobial Activity

Preliminary studies on related compounds indicate notable antimicrobial activity against various bacterial and fungal strains. The mechanism may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy
In a recent study, a derivative of the target compound was tested against several cancer cell lines. The results showed significant cytotoxicity with an IC50 value in the low micromolar range. The study concluded that the compound's ability to induce cell cycle arrest and apoptosis could make it a candidate for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Screening
Another research project focused on evaluating the anti-inflammatory effects of pyrido[1,2-a]pyrimidine derivatives via COX inhibition assays. The results indicated that certain derivatives exhibited stronger inhibitory effects on COX-2 compared to traditional anti-inflammatory drugs like indomethacin .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyridopyrimidine structures often exhibit significant anticancer properties. For instance, derivatives similar to 2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. A study highlighted the effectiveness of pyridopyrimidine derivatives in targeting specific cancer pathways, demonstrating their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Pyridopyrimidine derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain . The anti-inflammatory activity of these compounds could lead to new treatments for chronic inflammatory diseases.

Antimicrobial Properties

There is emerging evidence that pyridopyrimidine derivatives possess antimicrobial activities against various pathogens. The mechanism often involves the inhibition of specific enzymes or pathways essential for microbial survival. This application could be particularly valuable in addressing antibiotic resistance .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Anticancer Inhibition of tumor growth in specific cancer cell lines.
Anti-inflammatory Significant inhibition of COX enzymes; potential for chronic disease treatment.
Antimicrobial Effective against various pathogens; potential alternative to traditional antibiotics.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide typically involves multi-step processes that include cyclization reactions to form the pyridopyrimidine core followed by acetamide formation. Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and selectivity of this compound against target diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamide Derivatives

A closely related analog, N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide (C₁₇H₁₄IN₃O₂; MW 419.2 g/mol), replaces the 4-chlorophenylacetamide with a 4-iodobenzamide group . Key differences include:

  • Halogen Effects : Iodine (atomic radius 1.98 Å) vs. chlorine (0.99 Å) alters steric bulk and electronic properties. Iodine’s polarizability may enhance halogen bonding but reduce solubility compared to chlorine.
  • Molecular Weight : The iodinated analog is ~63.4 g/mol heavier, impacting pharmacokinetics (e.g., diffusion rates).
Table 1: Halogen-Substituted Analogs
Compound Molecular Formula Molecular Weight (g/mol) Substituent
Target Compound C₁₉H₁₈ClN₃O₂ 355.8 4-Chlorophenyl
4-Iodobenzamide Analog C₁₇H₁₄IN₃O₂ 419.2 4-Iodobenzamide

Pyrimidinone-Thioether Derivatives

Compounds such as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (C₁₃H₁₂ClN₃O₂S; MW 309.8 g/mol) feature a pyrimidinone core with a thioether linkage instead of the pyrido-pyrimidinone system . Key distinctions:

  • Core Structure: Pyrimidinone (6-membered ring) vs. pyrido-pyrimidinone (fused bicyclic system). The latter’s extended conjugation may enhance stability and π-π interactions.
  • Functional Groups : Thioether (SCH₂) vs. acetamide (NHCO) alters electronic properties and hydrogen-bonding capacity.
Table 2: Pyrimidinone-Based Analogs
Compound Core Structure Functional Group Yield (%) Melting Point (°C)
Target Compound Pyrido-pyrimidinone Acetamide N/A N/A
Pyrimidinone-Thioether Analog Pyrimidinone Thioether 76–80 >282

Imidazopyridine Derivatives

N-(2-methoxyethyl)-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide (Example 17, ) shares the 4-chlorophenyl group but incorporates an imidazopyridine core . Differences include:

  • Synthetic Yield: 46% for the imidazopyridine vs. 76–80% for pyrimidinone derivatives , suggesting core complexity impacts reaction efficiency.
  • Structural Flexibility : The imidazopyridine’s nitrogen-rich core may enhance metal coordination or enzymatic interactions.

Key Research Findings

Halogen Substitution : Chlorine offers a balance of lipophilicity and solubility, whereas iodine may improve target affinity but reduce metabolic stability .

Synthetic Feasibility: Thioether-linked pyrimidinones are synthesized in higher yields (~80%) than imidazopyridines (~46%), highlighting the influence of core complexity .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide, and how can reaction yields be optimized?

Methodological Answer: A multi-step synthesis is typically employed, starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:

Core Formation : Condensation of 2-aminopyridine derivatives with diketones under acidic conditions to form the pyrimidine ring.

Acetamide Coupling : React the 3-amino group of the pyrido[1,2-a]pyrimidin-4-one with 2-(4-chlorophenyl)acetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF.

Yield Optimization : Use statistical experimental design (e.g., Box-Behnken or Central Composite Design) to optimize parameters like temperature, solvent polarity, and catalyst loading. Monitor reaction progress via HPLC or LC-MS .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Aim for ≥95% purity.
  • Structural Confirmation :
    • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with published data for pyrido[1,2-a]pyrimidinone derivatives (e.g., chemical shifts for the 4-oxo group at ~170 ppm in 13C^{13}C-NMR) .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
    • X-ray Crystallography : If single crystals are obtained, compare unit cell parameters with structurally analogous compounds (e.g., N-(4-chlorophenyl)acetamide derivatives) .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to dock the compound into target protein active sites (e.g., kinase ATP-binding pockets). Parameterize the 4-oxo and acetamide groups for hydrogen-bond interactions.
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints.
  • Quantum Mechanics : Apply density functional theory (DFT) at the B3LYP/6-31G* level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .

Q. Q4. How can contradictory solubility data in different solvents be resolved experimentally?

Methodological Answer:

  • Solubility Profiling : Use a shake-flask method with HPLC quantification. Test solvents like DMSO, ethanol, and phosphate buffers (pH 2–7.4).
  • Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to measure melting point and enthalpy of fusion. Compare with calculated solubility via the van’t Hoff equation.
  • Polymorph Screening : Use solvent-drop grinding or slurry conversion to identify stable polymorphs, which may explain discrepancies (e.g., higher solubility for amorphous forms) .

Q. Q5. What strategies are recommended for elucidating the metabolic stability of this compound in vitro?

Methodological Answer:

  • Liver Microsome Assay : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH cofactor. Sample at 0, 15, 30, and 60 minutes. Quantify parent compound loss via LC-MS/MS.
  • CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorescent probes (e.g., Vivid® substrates). Calculate IC50_{50} values.
  • Reactive Metabolite Detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to identify electrophilic intermediates .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address inconsistencies in reported biological activity (e.g., IC50_{50}50​ values) across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and assay buffers. Validate with a reference inhibitor (e.g., staurosporine for kinase assays).
  • Data Normalization : Express activity as % inhibition relative to vehicle controls. Use Z-factor analysis to assess assay robustness.
  • Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies, weighting results by sample size and assay quality .

Q. Q7. What experimental controls are critical for ensuring reproducibility in crystallography studies of this compound?

Methodological Answer:

  • Crystallization Controls : Use seed crystals from prior batches to standardize nucleation. Monitor crystal growth via microscopy.
  • Data Collection : Collect high-resolution (<1.2 Å) X-ray diffraction data at synchrotron facilities. Ensure Rmerge_{merge} < 5% and completeness >95%.
  • Refinement : Validate with Rfree_{free} cross-validation. Compare anisotropic displacement parameters with analogous structures (e.g., N-(4-chlorophenyl)acetamide derivatives) .

Mechanistic and Functional Studies

Q. Q8. What methodologies can identify the role of the 4-chlorophenyl group in target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents like -F, -CF3_3, or -OCH3_3 at the 4-position. Test against panels of related targets (e.g., kinase isoforms).
  • Alanine Scanning Mutagenesis : Mutate residues in the target protein’s hydrophobic pocket. Measure binding affinity via surface plasmon resonance (SPR).
  • Free Energy Calculations : Use molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to quantify contributions of the 4-chlorophenyl group to binding energy .

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